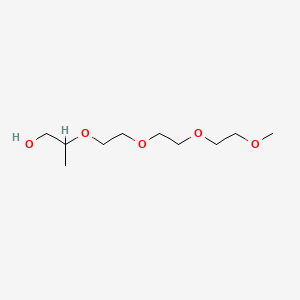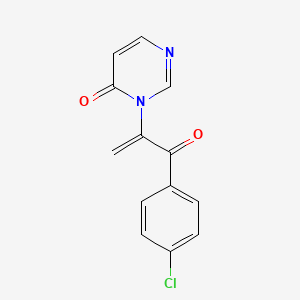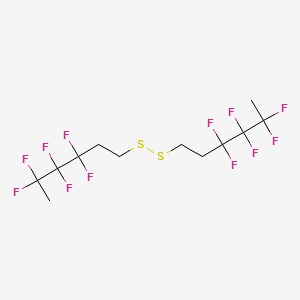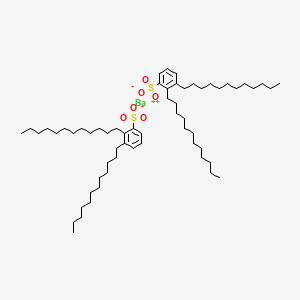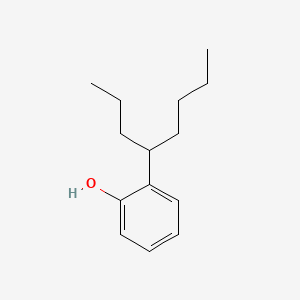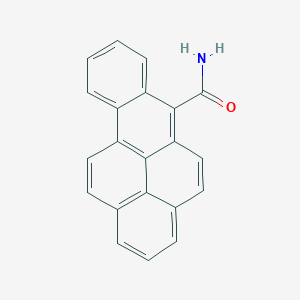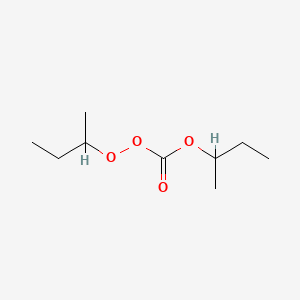![molecular formula C12H16N2O6S B12649667 3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24599-14-2](/img/structure/B12649667.png)
3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 85422, also known as Chloroparaffin, is a chemical compound with the molecular formula C12H16N2O6S and a molecular weight of 316.328 g/mol . It is primarily used in industrial applications due to its unique properties, such as its high boiling point and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85422 involves the chlorination of paraffin hydrocarbons. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The chlorination process can be controlled to achieve the desired degree of chlorination, which affects the properties of the final product .
Industrial Production Methods
In industrial settings, NSC 85422 is produced through a continuous chlorination process. This method involves the use of large reactors where paraffin hydrocarbons are continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
NSC 85422 undergoes several types of chemical reactions, including:
Oxidation: NSC 85422 can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Chlorine atoms in NSC 85422 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various chlorinated alcohols and acids, while reduction can yield chlorinated hydrocarbons with fewer chlorine atoms .
Scientific Research Applications
NSC 85422 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of NSC 85422 involves its interaction with cellular components. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in neural stem cells, NSC 85422 can enhance proliferation and differentiation by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroparaffin 40G: A medium-chain chlorinated paraffin with similar properties.
Cereclor 56L: A short-chain chlorinated paraffin with a lower degree of chlorination.
Chlorowax 500C: Another short-chain chlorinated paraffin with high chlorine content.
Uniqueness
NSC 85422 is unique due to its specific molecular structure and degree of chlorination, which confer distinct physical and chemical properties. Its high boiling point and stability make it particularly useful in industrial applications where other chlorinated paraffins may not perform as well .
Properties
CAS No. |
24599-14-2 |
|---|---|
Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
3-(carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-13-7-11(15)16/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
PLKJHPHPDQHWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




